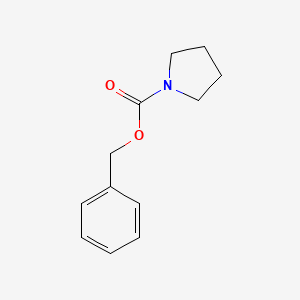

1-Cbz-pyrrolidine

描述

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and natural products. tandfonline.comfrontiersin.orgnih.gov Its prevalence stems from a combination of favorable stereochemical and physicochemical properties that make it an ideal scaffold for drug design and a valuable component in the synthesis of complex molecules. nih.govtandfonline.com The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable attribute for achieving specific interactions with biological targets. nih.govresearchgate.net

Role as Chiral Building Blocks in Complex Molecule Synthesis

A key feature of the pyrrolidine scaffold is the potential for multiple stereogenic centers, which allows for the creation of a diverse array of stereoisomers. nih.gov This inherent chirality makes pyrrolidine derivatives, such as those derived from the naturally abundant amino acid proline, highly sought-after as chiral building blocks in asymmetric synthesis. nih.govmdpi.comworktribe.com The controlled installation of substituents on the pyrrolidine ring enables the synthesis of enantiomerically pure compounds, which is crucial for the development of pharmaceuticals, as different stereoisomers can exhibit vastly different biological activities. nih.govrsc.org Synthetic chemists utilize these chiral pyrrolidine units to construct complex natural products and other intricate molecular targets with high stereocontrol. oup.comthieme-connect.com

Prevalence in Natural Products and Pharmaceutical Agents

The pyrrolidine nucleus is a fundamental component of numerous natural alkaloids, including nicotine, hygrine, and preussin, which exhibit a wide spectrum of biological activities. frontiersin.orgmdpi.com Furthermore, this scaffold is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Its structural features are integral to the therapeutic effects of various pharmaceuticals, including antiviral, anticancer, antibacterial, and anti-inflammatory agents. frontiersin.orgnih.govtandfonline.com The versatility of the pyrrolidine ring allows medicinal chemists to fine-tune the pharmacological properties of drug candidates, making it a privileged scaffold in drug discovery. nih.govtandfonline.com

Table 1: Examples of Marketed Drugs Containing the Pyrrolidine Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Captopril | Antihypertensive tandfonline.commdpi.com |

| Anisomycin | Antibacterial tandfonline.commdpi.com |

| Clemastine | Antihistaminic tandfonline.com |

| Procyclidine | Anticholinergic tandfonline.com |

| Ethosuximide | Antiepileptic tandfonline.com |

The Carbobenzyloxy (Cbz) Protecting Group: Strategic Applications in Pyrrolidine Chemistry

The protection of amine functionalities is a critical aspect of multi-step organic synthesis. The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines, valued for its stability and the specific conditions required for its removal. total-synthesis.cominrae.fr In the context of pyrrolidine chemistry, the introduction of a Cbz group at the nitrogen atom, forming 1-Cbz-pyrrolidine, offers significant strategic advantages. vulcanchem.comontosight.ai

Orthogonality to Other Protecting Groups in Multistep Syntheses

A key advantage of the Cbz group is its orthogonality to many other common protecting groups. total-synthesis.comfiveable.me Orthogonality in this context means that one protecting group can be selectively removed in the presence of others by using specific, non-interfering reaction conditions. uniurb.it For instance, the Cbz group is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave a fluorenylmethyloxycarbonyl (Fmoc) group. total-synthesis.commasterorganicchemistry.com This allows for the differential protection and deprotection of multiple amine functionalities within a complex molecule, a crucial strategy in peptide synthesis and the assembly of other complex targets. masterorganicchemistry.comacs.org

Table 2: Orthogonality of Common Amine Protecting Groups

| Protecting Group | Cleavage Conditions | Stable To |

|---|---|---|

| Cbz | Hydrogenolysis (e.g., H₂, Pd/C) total-synthesis.comacs.org | Mild Acid, Mild Base total-synthesis.com |

| Boc | Strong Acid (e.g., TFA) masterorganicchemistry.com | Hydrogenolysis, Base masterorganicchemistry.com |

| Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com | Acid, Hydrogenolysis masterorganicchemistry.com |

| Alloc | Pd(0) catalysis highfine.com | Acid, Base highfine.com |

Selective Protection and Deprotection Strategies

The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com Its removal is most commonly achieved through catalytic hydrogenation, where the Cbz group is cleaved to yield the free amine, toluene (B28343), and carbon dioxide. total-synthesis.comorganic-chemistry.org This deprotection method is mild and highly selective, leaving many other functional groups intact. organic-chemistry.org Alternative deprotection methods exist, such as using strong acids like HBr in acetic acid, or Lewis acids, which provides flexibility in synthetic planning. acs.orgacs.orgnih.gov Recent research has also explored novel deprotection conditions, for example, using a combination of aluminum chloride and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for the selective deprotection of N-Cbz groups. acs.orgnih.gov The ability to selectively protect the pyrrolidine nitrogen and then deprotect it under specific, controlled conditions makes this compound a valuable and versatile intermediate in the synthesis of complex molecules. vulcanchem.comgoogle.com

Structure

3D Structure

属性

IUPAC Name |

benzyl pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALPXRNQZYGXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442413 | |

| Record name | 1-Cbz-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25070-74-0 | |

| Record name | Phenylmethyl 1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25070-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cbz-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cbz Pyrrolidine and Its Derivatives

Direct Synthesis Routes of the 1-Cbz-pyrrolidine Core

The direct installation of the Cbz protecting group onto the pyrrolidine (B122466) ring is a primary strategy for accessing this compound and its substituted variants. This is typically achieved through amidation-type reactions involving a suitable pyrrolidine precursor and a source of the benzyloxycarbonyl group.

Amidation Reactions from Pyrrolidine-3-carboxylic Acid Precursors

A prevalent method for synthesizing derivatives such as this compound-3-carboxylic acid involves the amidation of pyrrolidine-3-carboxylic acid. guidechem.com In this reaction, the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a Cbz-donating reagent. guidechem.com This straightforward approach provides a reliable means to introduce the Cbz group onto the pyrrolidine nitrogen.

Utilization of Benzyl (B1604629) Chloroformate as a Cbz Source

Benzyl chloroformate is a widely used and efficient reagent for the introduction of the Cbz protecting group. guidechem.com The reaction proceeds via a Schotten-Baumann-type mechanism, where the pyrrolidine amine attacks the carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride and formation of the stable carbamate (B1207046) linkage. This method is applicable to various pyrrolidine substrates, including those with additional functional groups like carboxylic acids or hydroxyls. guidechem.comprepchem.com For instance, the synthesis of this compound-3-carboxylic acid is readily accomplished by reacting pyrrolidine-3-carboxylic acid with benzyl chloroformate. guidechem.com Similarly, (S)-2-hydroxymethyl-1-pyrrolidine carboxylic acid phenylmethyl ester can be prepared from (S)-2-pyrrolidinemethanol and benzyl chloroformate. prepchem.com The reaction conditions can be optimized, for example, by using a base such as sodium hydroxide (B78521) or potassium carbonate in a suitable solvent like tetrahydrofuran (B95107) or acetonitrile (B52724) to facilitate the reaction. guidechem.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance in medicinal chemistry and drug development. Asymmetric catalysis has emerged as a powerful tool to achieve high levels of stereocontrol in the formation of the pyrrolidine ring.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Various asymmetric catalytic strategies have been developed to construct the chiral pyrrolidine scaffold, which can then be N-protected with a Cbz group. These methods often involve the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. rsc.orgcore.ac.ukwhiterose.ac.uk

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. beilstein-journals.orgresearchgate.net Chiral secondary amines and prolinamide-based catalysts are particularly effective in promoting enantioselective reactions to form substituted pyrrolidines. beilstein-journals.orgresearchgate.netmdpi.com These catalysts can activate substrates through the formation of transient enamines or iminium ions, guiding the approach of the reaction partner to create the desired stereoisomer. researchgate.net

A notable example of an organocatalytic approach is the one-pot nitro-Mannich/hydroamination cascade reaction. nih.govnih.govacs.org This powerful strategy allows for the highly enantioselective synthesis of trisubstituted pyrrolidine derivatives. nih.govnih.govacs.org The cascade is initiated by an asymmetric bifunctional organocatalytic nitro-Mannich reaction, followed by a gold-catalyzed allene (B1206475) hydroamination. nih.govnih.govacs.org This methodology, when used with N-Cbz protected imines, yields pyrrolidines with excellent diastereoselectivities and enantioselectivities. acs.org The combination of organocatalysis and gold catalysis in a sequential procedure provides an efficient route to complex, enantioenriched pyrrolidine structures. nih.gov

Below is a table summarizing the results of a nitro-Mannich/hydroamination cascade for the synthesis of a specific pyrrolidine derivative (4a), demonstrating the effectiveness of combining organocatalysis with gold catalysis. nih.gov

| Entry | Gold Catalyst Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | PPh3 | 60 | >20:1 | 91 |

| 2 | Johnphos | 55 | >20:1 | 90 |

| 3 | Buchwald-Phos | 48 | >20:1 | 88 |

| 4 | XPhos | 52 | >20:1 | 89 |

| 5 | Phosphite | 45 | 15:1 | 85 |

Table 1: Optimization of the gold-catalyzed hydroamination step in the synthesis of pyrrolidine 4a. The sequential procedure combining the nitro-Mannich and hydroamination reactions successfully afforded the product in good yield and high enantioselectivity. nih.gov

This table illustrates how the choice of ligand on the gold catalyst influences the yield and stereoselectivity of the hydroamination step in the cascade reaction.

Organocatalytic Approaches (e.g., Prolinamide-based, Chiral Secondary Amines)

Conjugate Addition Reactions

Conjugate addition reactions represent a significant strategy for the synthesis of functionalized pyrrolidine rings. These reactions, often involving Michael acceptors, allow for the formation of carbon-carbon or carbon-heteroatom bonds at the β-position of an α,β-unsaturated system.

A notable application of this methodology involves the decarboxylative conjugate addition of N-Cbz-proline (Cbz-Pro-OH) to various electrophilic olefins. This process, facilitated by a photocatalyst and visible light, allows for the formation of a new C-C bond. For instance, the reaction of Cbz-Pro-OH with 2-benzylacrylic acid yields the corresponding γ-amino acid derivative. nih.gov This reaction is efficient, employing a 1:1 ratio of the carboxylic acid and the olefin at room temperature without the need for stoichiometric oxidants. nih.gov A key factor in the success of this transformation is the selection of an appropriate base, with potassium phosphate (B84403) (K2HPO4) being identified as optimal. nih.gov

The scope of this photocatalytic conjugate addition is broad, accommodating a variety of Michael acceptors. This includes α,β-unsaturated imides, sulfones, malonates, acrylates, and maleates, leading to a diverse range of alkylated amine products in good to excellent yields. nih.gov Specifically, the reaction tolerates variations in the α-substituent of the acrylate, including aryl and alkyl groups, with little impact from the electronic properties of the aromatic ring. nih.gov

In a different approach, the intramolecular aza-Michael reaction of a protected amine with an α,β-unsaturated thioester, catalyzed by a chiral phosphoric acid, provides a route to spirocyclic pyrrolidines. whiterose.ac.uk This method has been successfully applied to the synthesis of 2,2- and 3,3-spirocyclic pyrrolidines with high yields and enantioselectivity. whiterose.ac.uk

Furthermore, the conjugate addition of vinyl azides to alkylidene malonates, catalyzed by a nickel(II) complex, followed by a Schmidt-type rearrangement, yields 3,2′-pyrrolinyl spirooxindoles. rsc.org The resulting Cbz-protected product can be further transformed through hydrogenation to afford the functionalized pyrrolidine. rsc.org

Table 1: Scope of Michael Acceptors in Decarboxylative Conjugate Addition with Cbz-Pro-OH

| Michael Acceptor | Product Type | Yield Range | Reference |

|---|---|---|---|

| α,β-Unsaturated Imides | Alkylated Amine | Good to Excellent | nih.gov |

| α,β-Unsaturated Sulfones | Alkylated Amine | Good to Excellent | nih.gov |

| α,β-Unsaturated Malonates | Alkylated Amine | 87-92% | nih.gov |

| Acrylates (unsubstituted, α-aryl, α-alkyl) | Alkylated Amine | 69-90% | nih.gov |

| Maleates | Alkylated Amine | Good to Excellent | nih.gov |

| 2-Benzylacrylic Acid | γ-Amino Acid Derivative | 57% | nih.gov |

1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides stands as a powerful and direct method for the construction of the pyrrolidine scaffold. researchgate.net This reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile, typically an electron-deficient alkene, to form a five-membered heterocyclic ring. researchgate.netnih.gov This methodology is highly valued for its ability to generate multiple stereocenters in a single, stereocontrolled step. researchgate.net

A common strategy for generating azomethine ylides involves the reaction of α-amino acid esters, such as those derived from proline, with aldehydes or ketones. researchgate.net The resulting imine can then be deprotonated to form the azomethine ylide, which is trapped in situ by a dipolarophile. Metal catalysts, particularly silver and copper complexes, are frequently employed to promote the formation of the ylide and to control the stereoselectivity of the cycloaddition. whiterose.ac.ukrsc.org For instance, silver acetate (B1210297) in combination with a chiral phosphine (B1218219) ligand has been used to catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with sterically hindered α,α,β-trisubstituted 2-alkylidene-cycloketones, affording spiro heterocyclic compounds containing a pyrrolidine motif with high diastereoselectivity and good enantioselectivity. researchgate.net

The scope of dipolarophiles used in these reactions is broad and includes various electron-deficient alkenes. researchgate.net The choice of both the azomethine ylide precursor and the dipolarophile influences the substitution pattern and stereochemistry of the resulting pyrrolidine. For example, the reaction of an imino ester with tert-butyl acrylate, catalyzed by a dual chiral silver(I) complex, is a known application of this reaction. whiterose.ac.uk

Organocatalysis has also emerged as a valuable approach for promoting asymmetric 1,3-dipolar cycloadditions of azomethine ylides. researchgate.net Chiral organocatalysts, such as squaramides, have been utilized in the synthesis of α-trifluoromethyl pyrrolidines through an umpolung 1,3-dipolar cycloaddition reaction. nih.gov

Metal-Catalyzed Asymmetric Transformations (e.g., Palladium-catalyzed)

Metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools for the asymmetric synthesis and functionalization of this compound and its derivatives. These methods offer high levels of regio- and stereocontrol, enabling the construction of complex chiral structures.

C(sp3)–H Arylation and Functionalization

Palladium-catalyzed C(sp3)–H arylation has emerged as a powerful strategy for the direct functionalization of the pyrrolidine ring. thieme-connect.compnas.org This approach allows for the formation of a carbon-carbon bond at a specific, unactivated C-H position, guided by a directing group.

A significant advancement in this area is the regio- and stereospecific arylation of the C-3 position of N-Cbz-proline derivatives. thieme-connect.compnas.org By employing an 8-aminoquinoline (B160924) amide as a directing group, palladium catalysis facilitates the arylation of the C-3 position with aryl iodides, leading to the formation of cis-2,3-disubstituted pyrrolidines with high stereospecificity. thieme-connect.com This reaction proceeds under neat conditions at elevated temperatures, with silver acetate often used as an oxidant. thieme-connect.com The scope of this reaction is broad, tolerating a range of aryl iodides with both electron-donating and electron-withdrawing substituents. thieme-connect.compnas.org

Recent developments have focused on improving the reaction conditions, leading to silver-free protocols that utilize inexpensive bases like potassium carbonate (K2CO3) and lower catalyst loadings. researchgate.net These improved conditions have been successfully applied to the synthesis of cis-3,4-disubstituted pyrrolidines. researchgate.net Furthermore, the development of a new 4-dimethylamine-8-aminoquinoline (DMAQ) amide directing group has overcome previous limitations, such as low yields with electron-poor aryl iodides and incomplete conversions. acs.org

The mechanism of this transformation is believed to involve a concerted metalation-deprotonation pathway, where the directing group coordinates to the palladium center, bringing it in proximity to the target C-H bond. acs.orgthieme-connect.com Deuterium (B1214612) labeling experiments have provided insights into the C-H activation step, which is often a key determinant of the reaction's regio- and stereoselectivity. acs.org

Table 2: Palladium-Catalyzed C-3 Arylation of N-Cbz-Proline Derivatives

| Aryl Iodide Substituent | Directing Group | Yield | Reference |

|---|---|---|---|

| -H | 8-Aminoquinoline | 91% | thieme-connect.com |

| -OMe | 8-Aminoquinoline | 85% | thieme-connect.com |

| -CO2Et | 8-Aminoquinoline | 87% | thieme-connect.com |

| -CF3 | 8-Aminoquinoline | 90% | thieme-connect.com |

| -SMe | 8-Aminoquinoline | 84% | thieme-connect.com |

Carbonylative Bicyclization Reactions

Carbonylative bicyclization reactions provide a route to constructing bicyclic structures containing a pyrrolidine ring. These reactions typically involve the incorporation of carbon monoxide (CO) into the molecule. For example, rhodium-catalyzed silylcarbocyclization of 1,6-enynes, such as allyl propargyl amines, under CO pressure can lead to the formation of bicyclic pyrrolidine derivatives. mdpi-res.com

Another approach involves the palladium-catalyzed hydroarylation of pyrrolines. While N-acyl pyrrolines often yield alkene products from Mizoroki-Heck reactions, N-alkyl pyrrolines can undergo hydroarylation to produce 3-aryl pyrrolidines. chemrxiv.org This transformation provides direct access to these valuable substituted pyrrolidines from readily available starting materials. chemrxiv.org

Kinetic Resolution Strategies for Enantioenrichment

Kinetic resolution is a widely used technique for obtaining enantiomerically enriched compounds from a racemic mixture. rsc.orgrsc.org This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting one (as unreacted starting material). nih.gov

Enzymatic Methods in Chiral Pyrrolidine Synthesis

Enzymatic kinetic resolution (EKR) offers a powerful and environmentally benign approach to the synthesis of chiral pyrrolidines. rsc.orgresearchgate.net Enzymes, such as lipases and proteases, can exhibit high enantioselectivity under mild reaction conditions, including ambient temperature and pressure, and neutral pH. rsc.org

A common application of EKR in pyrrolidine synthesis is the resolution of racemic alcohols and amines. For instance, lipases are frequently used to catalyze the acylation of racemic 3-hydroxy-N-Cbz-pyrrolidine. In a notable example, lipase (B570770) PS-IM was employed in the acetylation of (±)-3-hydroxy-N-Cbz-pyrrolidine. rsc.org This reaction, when coupled with a ruthenium catalyst for the in-situ racemization of the starting material, constitutes a dynamic kinetic resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomerically pure product. rsc.org This DKR process afforded the (R)-acetylated product with a high yield of 87% and an excellent enantioselectivity of 95% ee. rsc.org

Hydrolases are another class of enzymes utilized in the kinetic resolution of pyrrolidine derivatives, often through the hydrolysis of esters. rsc.org Transesterification of alcohols attached to the pyrrolidine ring, promoted by lipases, is also a common strategy. rsc.org

While enzymatic methods offer high selectivity, a potential limitation is that many enzymes exhibit a narrow substrate scope, performing optimally with only a limited number of pyrrolidine substrates. rsc.org

Table 3: Enzymatic Kinetic Resolution of Pyrrolidine Derivatives

| Substrate | Enzyme | Reaction Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (±)-3-Hydroxy-N-Cbz-pyrrolidine | Lipase PS-IM | Dynamic Kinetic Resolution (Acetylation) | (R)-3-Acetoxy-N-Cbz-pyrrolidine | 87% | 95% | rsc.org |

| Racemic N-Boc-3-aminopyrrolidine | Amine-transaminase (ATA) | Kinetic Resolution | Enantioenriched N-Boc-3-aminopyrrolidine | - | - | acs.org |

| Racemic 2,5-disubstituted-dihydroxy pyrrolidine | PS Lipase | Acetylation | Diacetate product | - | Excellent | rsc.org |

Resolution via Asymmetric Deprotonation

Asymmetric deprotonation has emerged as a powerful tool for the synthesis of enantiomerically enriched pyrrolidine derivatives. This method typically involves the use of a chiral ligand to direct the deprotonation of a prochiral starting material, leading to a configurationally stable organolithium intermediate that can be trapped by an electrophile.

A prominent example is the asymmetric deprotonation of N-Boc-pyrrolidine using sec-butyllithium (B1581126) (s-BuLi) in the presence of the chiral diamine (-)-sparteine (B7772259). york.ac.ukresearchgate.netnih.gov This reaction generates a chiral organolithium species that can react with various electrophiles to yield 2-substituted N-Boc-pyrrolidines with high enantiomeric ratios, often exceeding 90%. whiterose.ac.uk The mechanism involves the formation of a complex between s-BuLi and (-)-sparteine, which then selectively removes a proton from one of the enantiotopic methylene (B1212753) groups of the pyrrolidine ring. The resulting enantioenriched organolithium intermediate is configurationally stable and undergoes cyclization faster than racemization. acs.org

Due to the limited availability of (+)-sparteine, significant research has focused on developing "sparteine surrogates." york.ac.ukresearchgate.net One such surrogate, a cyclohexane-derived diamine, has been shown to be as efficient as (-)-sparteine in the asymmetric deprotonation of N-Boc-pyrrolidine when complexed with s-BuLi. york.ac.ukresearchgate.netnih.gov This has expanded the toolkit for accessing both enantiomers of substituted pyrrolidines. For instance, using a (+)-sparteine surrogate in the deprotonation of N-Boc-pyrrolidine followed by trapping with trimethylsilyl (B98337) chloride (Me3SiCl) yields the (R)-adduct, a "mirror image" result to that obtained with (-)-sparteine.

Table 1: Asymmetric Deprotonation of N-Boc-pyrrolidine

| Ligand | Electrophile | Product | Enantiomeric Ratio (er) | Yield | Reference |

|---|---|---|---|---|---|

| (-)-sparteine | Me3SiCl | (S)-2-(trimethylsilyl)-N-Boc-pyrrolidine | 95:5 | 87% | |

| (+)-sparteine surrogate 1 | Me3SiCl | (R)-2-(trimethylsilyl)-N-Boc-pyrrolidine | 95:5 | 84% |

Enantioselective Synthesis of Substituted Pyrrolidinols

Chiral pyrrolidinols, such as (R)-(-)-1-Cbz-3-pyrrolidinol and (S)-(+)-1-Cbz-3-pyrrolidinol, are versatile building blocks in pharmaceutical and agrochemical synthesis. chemimpex.comchemimpex.com Their enantioselective synthesis is crucial for producing enantiomerically pure target molecules.

One common approach to synthesizing these compounds is through the reduction of a corresponding ketone or the hydroxylation of a pyrrolidine ring. For instance, (S)-(+)-1-Cbz-3-pyrrolidinol can be prepared from N-Cbz-L-proline. The synthesis often involves the protection of the nitrogen atom with a benzyloxycarbonyl (Cbz) group, followed by stereoselective reduction of a carbonyl group or introduction of a hydroxyl group. prepchem.com The Cbz group is stable under various reaction conditions but can be readily removed by hydrogenolysis.

Enzymatic resolutions and hydroxylations also provide efficient routes to enantiopure pyrrolidinols. For example, lipases can be used for the enantioselective acylation of racemic pyrrolidinols, allowing for the separation of the two enantiomers. unipd.it Whole-cell catalysts, such as those from Rhodococcus ruber, can hydroxylate N-protected pyrrolidines with a degree of enantioselectivity. unipd.it

The synthesis of (R)-(-)-1-Cbz-3-pyrrolidinol often starts from commercially available (R)-3-pyrrolidinol, which is then protected with benzyl chloroformate. chemicalbook.com The unique structure of these chiral pyrrolidinols allows for the introduction of various functional groups, enhancing the efficacy and selectivity of potential drug candidates. chemimpex.com

Synthesis of Aminomethyl-1-Cbz-pyrrolidine Chirality

Chiral 2-(aminomethyl)-1-Cbz-pyrrolidines are key intermediates in the synthesis of a variety of biologically active compounds. guidechem.com The synthesis of these compounds, such as (S)-2-(Aminomethyl)-1-Cbz-pyrrolidine and its (R)-enantiomer, typically starts from the corresponding enantiomer of proline. mdpi.comgoogle.com

For example, (S)-2-(Aminomethyl)-1-Cbz-pyrrolidine can be prepared from N-Cbz-L-proline in a multi-step sequence. google.com This involves the activation of the carboxylic acid, reduction to the alcohol, conversion to a leaving group, and subsequent displacement with an amino group or a precursor. The Cbz protecting group is essential for controlling the reactivity of the pyrrolidine nitrogen throughout the synthesis. guidechem.comchemicalbook.com

These chiral aminomethyl pyrrolidines serve as versatile scaffolds. guidechem.com The primary amine can be further functionalized to introduce a wide range of substituents, making them valuable in the construction of diverse chemical libraries for drug discovery. For instance, they have been used in the preparation of novel organocatalysts and as building blocks for more complex molecules. mdpi.com

Functionalization of the Pyrrolidine Ring System with a Cbz Protecting Group

The presence of a Cbz protecting group on the pyrrolidine ring allows for a variety of functionalization reactions at other positions of the ring. The Cbz group is generally stable to many reaction conditions used for C-H functionalization and the introduction of other functionalities.

Direct C-H functionalization is a highly efficient strategy for modifying the pyrrolidine ring. nih.gov Palladium-catalyzed C(sp3)-H arylation has been successfully applied to N-Cbz-pyrrolidine derivatives. acs.orgacs.org For example, using a directing group at the C3 position, arylation can be achieved with high regio- and stereoselectivity at the C4 position. acs.org

Photoredox catalysis has also emerged as a powerful method for the oxidative functionalization of N-protected pyrrolidines. nih.gov This approach can generate radical intermediates that can participate in C-C or C-heteroatom bond-forming reactions. For instance, N-Cbz-pyrrolidines can undergo α,β-oxidation when treated with N-bromosuccinimide (NBS) and a radical initiator. nih.gov

The pyrrolidine ring can be functionalized with a variety of chemical groups. For instance, the introduction of amino, hydroxyl, and carboxyl groups is well-established. aksci.com The use of orthogonal protecting groups, such as Boc and Cbz, allows for the selective deprotection and subsequent functionalization at different positions of the molecule.

The synthesis of polyhydroxylated pyrrolidines, also known as iminosugars, is another important area. These compounds can be synthesized from chiral precursors through stereocontrolled addition reactions. researchgate.net The Cbz group plays a crucial role in these syntheses by protecting the nitrogen atom while other transformations are carried out on the ring.

Oxidative Functionalization of C-H Bonds

Strategies for Derivatization of this compound

The this compound scaffold can be derivatized through various strategies to create a diverse range of molecules. These strategies often involve the modification of existing functional groups or the introduction of new ones.

One common strategy is the dearomatization of pyridinium (B92312) salts through reactions with multifunctional compounds, which can lead to the formation of complex polycyclic structures containing a pyrrolidine ring. nih.govacs.org Another approach involves the transformation of the pyrrolidine ring itself. For example, treatment of N-Cbz-prolinols with deoxyfluorinating reagents can lead to ring-expanded products like piperidines or other rearranged structures. researchgate.net

Intramolecular cyclization reactions are also a powerful tool for creating complex pyrrolidine derivatives. whiterose.ac.ukwhiterose.ac.uk For example, an unsaturated Cbz-protected 'allyl' amine can be cyclized via an aza-Michael reaction to form spirocyclic pyrrolidines. whiterose.ac.uk Furthermore, the Cbz group itself can be transformed. For instance, it can be reduced to a methyl group using reagents like lithium aluminum hydride (LiAlH4). whiterose.ac.uk

Synthesis of Pyrrolidine-3-sulfonyl Chloride Derivatives

A practical, three-step approach has been developed for the synthesis of a variety of conformationally restricted saturated heterocyclic sulfonyl chlorides, including derivatives of pyrrolidine, starting from the corresponding Cbz-protected amino alcohols. researchgate.net This methodology provides a scalable route to these important building blocks. researchgate.net

The key steps in this synthetic sequence are outlined below:

Mesylation: The starting Cbz-protected amino alcohol is reacted with methanesulfonyl chloride in the presence of a base to form the corresponding mesylate. researchgate.net

Thioacetate (B1230152) Displacement: The mesylate is then treated with a thioacetate source, such as potassium thioacetate, in a suitable solvent like DMF to displace the mesyl group and form the thioacetate derivative. researchgate.net

Oxidative Chlorination: The final step involves the oxidation of the thioacetate to the sulfonyl chloride. This is typically achieved using an oxidizing agent in the presence of a chloride source. researchgate.net

This approach has been successfully applied to the multigram synthesis of these sulfonyl chlorides. researchgate.net

| Compound | Starting Alcohol | Overall Yield (%) |

| 1d | 2d | 51 |

| 1e | 2e | 88 |

| 1g | 2g | 51 |

| 1h | 2h | 36 |

Preparation of 1-Cbz-3-Aminopyrrolidine Hydrochloride

The preparation of enantiomerically pure 1-Cbz-3-aminopyrrolidine hydrochloride is a key transformation in organic synthesis, providing a valuable chiral building block. One common strategy involves the protection of a commercially available chiral aminopyrrolidine derivative.

A stepwise synthesis for the related compound, (S)-1-Cbz-3-Boc-aminopyrrolidine, highlights the Cbz protection step. The synthesis commences with (S)-pyrrolidin-3-amine, which first undergoes protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group. The subsequent step involves the protection of the secondary amine at the 1-position of the pyrrolidine ring with a benzyloxycarbonyl (Cbz) group. This Cbz protection is typically carried out using benzyl chloroformate (Cbz-Cl) in a biphasic system with sodium bicarbonate (NaHCO₃) to neutralize the hydrochloric acid generated during the reaction. The reaction is generally performed at room temperature over a period of 2-3 hours and can achieve yields in the range of 80-85%.

A Chinese patent describes the preparation of (R)-1-carbobenzoxy-(Cbz)-3-amino pyrrolidine hydrochloride. google.com This process involves the deprotection of a doubly protected pyrrolidine derivative. Specifically, (R)-1-benzyl-3-(carbobenzoxy-(Cbz)-amino)-pyrrolidine is treated with concentrated hydrochloric acid in water and heated to 80-110 °C for 4-12 hours. google.comsci-hub.se After the reaction is complete, the mixture is worked up to isolate the desired (R)-1-Cbz-3-aminopyrrolidine hydrochloride. google.comsci-hub.se

| Starting Material | Reagents | Product | Yield | Reference |

| (S)-3-Boc-aminopyrrolidine | Benzyl chloroformate, NaHCO₃, DCM/H₂O | (S)-1-Cbz-3-Boc-aminopyrrolidine | 80-85% | |

| (R)-1-benzyl-3-(carbobenzoxy-(Cbz)-amino)-pyrrolidine | Concentrated HCl, H₂O | (R)-1-benzyl-3-amino-pyrrolidine | 74.1% | sci-hub.se |

Mechanistic Investigations in 1 Cbz Pyrrolidine Chemistry

Reaction Mechanism Elucidation in Cbz Protection and Deprotection

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines, including the nitrogen atom in the pyrrolidine (B122466) ring. Understanding the mechanisms of its attachment (protection) and removal (deprotection) is crucial for its effective application in organic synthesis.

The protection of the pyrrolidine nitrogen is typically achieved by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. The mechanism involves the nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion, which is neutralized by the base present in the reaction mixture. total-synthesis.com

Hydrogenolysis and Transfer Hydrogenation Mechanisms

Hydrogenolysis is a standard and efficient method for the deprotection of the Cbz group. total-synthesis.comscientificupdate.com The mechanism involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂). total-synthesis.commasterorganicchemistry.com The reaction proceeds via the reduction of the Cbz group, leading to the formation of toluene (B28343) and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the deprotected pyrrolidine and carbon dioxide. total-synthesis.com

Table 1: Common Reagents for Cbz Deprotection by Hydrogenolysis

| Reagent | Conditions | Notes |

| H₂/Pd/C | Hydrogen gas atmosphere | A widely used and generally effective method. total-synthesis.comscientificupdate.com |

| H₂/Pd(OH)₂/C | Hydrogen gas atmosphere | Pearlman's catalyst, often used for substrates sensitive to acid. |

| Ammonium (B1175870) formate (B1220265) (HCOONH₄) | Transfer hydrogenation | A common hydrogen donor in transfer hydrogenation. nih.gov |

Transfer hydrogenation offers an alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as ammonium formate, transfers hydrogen to the Cbz-protected pyrrolidine in the presence of a catalyst like Pd/C. total-synthesis.com This approach can be advantageous as it avoids the need for specialized equipment for handling hydrogen gas. nih.gov The mechanistic pathway is similar to that of direct hydrogenolysis, involving the formation of an unstable carbamic acid that subsequently decarboxylates. total-synthesis.com

Acid-Mediated Cleavage Mechanisms

While the Cbz group is generally stable to acidic conditions, it can be cleaved by strong acids. total-synthesis.com The mechanism involves the protonation of the carbamate (B1207046) oxygen, which makes the benzyl group a better leaving group. A subsequent SN2-type attack by a nucleophile present in the reaction medium, or an SN1-type cleavage to form a benzyl cation, can occur. This is followed by the decarboxylation of the resulting carbamic acid to afford the free pyrrolidine. total-synthesis.commasterorganicchemistry.com It is important to note that harsh acidic conditions can sometimes lead to side reactions, and the choice of acid and reaction conditions must be carefully considered based on the specific substrate. total-synthesis.com

Mechanistic Insights into Asymmetric Pyrrolidine Synthesis

The synthesis of enantiomerically pure pyrrolidines is of significant interest due to their prevalence in pharmaceuticals and natural products. researchgate.netacs.org Mechanistic studies, including computational and experimental approaches, have been instrumental in understanding and optimizing asymmetric syntheses involving 1-Cbz-pyrrolidine and its derivatives.

Role of Catalysts in Stereocontrol and Enantioinduction

Catalysts play a pivotal role in controlling the stereochemical outcome of reactions to synthesize chiral pyrrolidines. researchgate.netacs.org Both metal-based and organocatalysts are employed to induce enantioselectivity. For instance, in asymmetric 1,3-dipolar cycloadditions of azomethine ylides, chiral catalysts, often derived from metals like copper(I) or silver(I), can dictate the facial selectivity of the reaction, leading to the preferential formation of one enantiomer. mappingignorance.org Computational studies have shown that the catalyst can influence the transition state geometry, thereby controlling the stereochemistry of the newly formed stereocenters. mappingignorance.org

Organocatalysts, such as those derived from proline and other pyrrolidine-based structures, are also widely used. researchgate.netmdpi.com These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. rsc.org The steric environment created by the chiral catalyst directs the approach of the reacting partner, leading to high levels of enantioinduction. researchgate.net For example, in Mannich-type reactions, pyrrolidine-based catalysts with specific substitution patterns have been shown to be crucial for achieving high diastereo- and enantioselectivity. nih.govacs.org

Table 2: Examples of Catalysts in Asymmetric Pyrrolidine Synthesis

| Catalyst Type | Example | Reaction Type | Role in Stereocontrol |

| Metal-based | Cu(I) or Ag(I) complexes | 1,3-Dipolar Cycloaddition | Controls exo/endo selectivity and facial approach of the dipolarophile. mappingignorance.org |

| Organocatalyst | (R)-3-Pyrrolidinecarboxylic acid | Mannich Reaction | Directs anti-selectivity and enantioselectivity through transition state organization. nih.govacs.org |

| Chiral Phosphoric Acid | (R)-TRIP | aza-Michael Cyclization | Catalyzes the enantioselective cyclization of a Cbz-protected amine. core.ac.ukwhiterose.ac.ukwhiterose.ac.uk |

Computational and Experimental Studies of Reaction Pathways

A combination of computational and experimental studies has provided deep insights into the reaction pathways of asymmetric pyrrolidine synthesis. whiterose.ac.ukbeilstein-journals.orgresearchgate.net Density Functional Theory (DFT) calculations are frequently used to model transition states and predict the stereochemical outcomes of reactions. mappingignorance.orgcore.ac.uk These theoretical predictions are then validated through experimental work, which can involve kinetic studies and the analysis of reaction intermediates. mdpi.com

For example, in the asymmetric 'clip-cycle' synthesis of pyrrolidines, DFT studies supported the proposed aza-Michael cyclization as the rate and stereochemistry-determining step. core.ac.ukwhiterose.ac.uk These computational models correctly predicted the formation of the major enantiomer observed experimentally. core.ac.uk Similarly, computational studies on the 1,3-dipolar cycloaddition of azomethine ylides have elucidated how electronic effects in the reactants can alter the reaction mechanism and lead to highly enantiomerically enriched products. mappingignorance.org Experimental investigations, such as radical clock experiments, have been used to probe the intermediacy of radical species in certain pyrrolidine-forming reactions. nih.gov

Regio- and Stereoselectivity in C-H Functionalization

The direct functionalization of C-H bonds in the pyrrolidine ring represents a powerful and atom-economical strategy for synthesizing substituted pyrrolidines. acs.orgrsc.org Achieving high regio- and stereoselectivity in these reactions is a significant challenge. The use of directing groups attached to the pyrrolidine nitrogen, often in conjunction with a palladium catalyst, has emerged as a successful approach. acs.orgacs.org

For instance, an aminoquinoline (AQ) group attached to a Cbz-protected proline derivative can direct the palladium catalyst to functionalize the C(sp³)–H bond at the 3-position with high stereospecificity, affording cis-2,3-disubstituted pyrrolidines. acs.orgthieme-connect.com The directing group coordinates to the palladium center, bringing it into proximity with the target C-H bond and facilitating its activation. thieme-connect.com Mechanistic studies, including deuterium (B1214612) labeling experiments, have been employed to understand the C-H activation step and the factors controlling regioselectivity. acs.org These studies have shown that the reaction can proceed through reversible C-H bond cleavage, with the regiochemical outcome influenced by both steric and electronic factors. acs.orgacs.org

Conformational Analysis and its Impact on Reactivity

The chemical behavior of this compound is profoundly influenced by its three-dimensional structure. Both the non-planar nature of the five-membered pyrrolidine ring and the rotational isomerism of the N-Cbz (benzyloxycarbonyl) group play critical roles in determining its reactivity and the stereochemical outcome of its reactions. nih.gov

Pyrrolidine Ring Puckering

The pyrrolidine ring is not flat and typically adopts puckered, non-planar conformations to minimize steric and torsional strain. These conformations are often described as envelope or twist forms. The puckering can be characterized by a pseudorotation pathway, with the ring fluctuating between two primary states, often denoted as Cγ-exo (UP) and Cγ-endo (DOWN). The equilibrium between these puckered states is sensitive to the nature and position of substituents on the ring.

The bulky N-Cbz protecting group introduces significant steric hindrance, which restricts the free rotation of the pyrrolidine ring and often favors a single dominant conformation in solution. In substituted pyrrolidines, such as trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid, the substituents have been shown to stabilize a specific puckered state. The conformation of the ring can be quantitatively described using Cremer-Pople parameters, which include the puckering amplitude (θ) and the pseudorotation phase angle (φ).

| Parameter | Value (UP State) | Value (DOWN State) |

| Pseudorotation (φ) | 160°–180° | 18°–36° |

| Puckering Amplitude (θ) | 35°–45° | 30°–40° |

| Energy Barrier | 2.1 kcal/mol | 1.8 kcal/mol |

| Table 1: Conformational parameters for the pyrrolidine ring in a substituted this compound derivative, derived from molecular dynamics simulations. This data illustrates the distinct energy profiles and geometries of the two primary puckered states. |

Amide Bond Rotamers

A key conformational feature of this compound is the restricted rotation around the amide C-N bond of the carbamate group. nih.govnih.gov This restriction is due to the partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl group. nih.gov Consequently, this compound and its derivatives can exist as a mixture of two distinct conformational isomers, or rotamers (syn and anti).

This phenomenon is frequently observed in NMR spectroscopy, where separate signals for the protons and carbons of each rotamer can be detected. For example, a study on a (2R,5S)-1-Benzyloxycarbonyl-2-methoxycarbonyl-5-(2-oxoethyl)pyrrolidine derivative reported the presence of a 3:1 mixture of conformational isomers due to this hindered rotation. nih.gov

| Analytical Technique | Observation | Significance |

| ¹H NMR Spectroscopy | Appearance of doubled signals for specific protons. In one case, signals at δ 9.81 and δ 9.71 were assigned to the different rotamers. nih.gov | Confirms the presence of multiple conformers in solution and allows for their quantification. |

| ¹³C NMR Spectroscopy | Distinct chemical shifts for carbons near the N-Cbz group. For example, carbonyl signals for Boc and Cbz groups appear at different shifts (δ ~155 ppm for Boc, ~165 ppm for Cbz). | Provides further evidence of rotameric forms and helps in structural elucidation. |

| Table 2: Spectroscopic evidence for conformational isomers in N-Cbz-pyrrolidine derivatives. nih.gov |

Impact on Chemical Reactivity

The conformational preferences of both the pyrrolidine ring and the Cbz group have a direct and significant impact on the molecule's reactivity.

Stereochemical Control: The puckered conformation of the pyrrolidine ring and the steric bulk of the Cbz group create a biased steric environment. This often directs the approach of incoming reagents to the face opposite the Cbz group, thereby controlling the stereoselectivity of reactions at or adjacent to the ring. rsc.org

Neighboring Group Participation: The Cbz group itself can participate in reactions. Depending on its conformation, the carbonyl oxygen can act as an internal nucleophile. In reactions of N-Cbz prolinols with deoxyfluorinating reagents, the participation of the N-protecting group led to the formation of oxazolidin-2-ones as a side product alongside the expected fluorinated piperidines. rsc.org

Enzymatic Reactions: The reactivity in biological systems is also conformation-dependent. The conversion of conformationally restricted N-Cbz-pyrrolidine-2-carboxaldehyde enantiomers in aldol (B89426) additions catalyzed by the YfaU enzyme proceeded in high yields (88-91%), demonstrating that the enzyme can tolerate and effectively bind the specific conformation of the substrate. csic.es

Reaction Pathway Influence: The conformation dictated by the N-Cbz group can influence the reaction pathway. In the synthesis of pyrrolinone-pyrrolidine systems, selective hydrogenolysis of the Cbz group was achieved, highlighting how the protecting group's orientation can affect its own removal in the presence of other sensitive functionalities. nih.gov The stability of the carbamate group and its influence on the nitrogen's nucleophilicity are fundamental to its role as a protecting group, preventing the amine from reacting with electrophiles. organic-chemistry.org

Applications of 1 Cbz Pyrrolidine in Advanced Chemical Synthesis and Research

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural motif of pyrrolidine (B122466) is found in a significant number of FDA-approved drugs, highlighting its importance in pharmaceutical development. researchgate.netcore.ac.uk 1-Cbz-pyrrolidine derivatives serve as crucial intermediates in the creation of these and other novel therapeutic agents. guidechem.comontosight.ai

Synthesis of Bioactive Molecules and Drug Candidates

This compound and its functionalized analogues are instrumental in the synthesis of a wide range of bioactive molecules. The pyrrolidine scaffold is a common feature in drugs targeting various conditions, including viral infections, cancer, and neurological disorders. guidechem.commdpi.com For instance, derivatives of this compound are utilized in the synthesis of kinase inhibitors, a class of drugs that has seen significant growth in approvals for cancer treatment. acs.org The synthesis of these complex molecules often involves the use of this compound as a starting point for constructing the desired pharmacophore.

Furthermore, research has demonstrated the use of this compound derivatives in creating inhibitors of enzymes like human cytomegalovirus (HCMV) protease. nih.gov Specifically, inhibitors based on a Cbz-protected α-methyl-5,5-trans-lactam template, derived from this compound precursors, have shown low micromolar activity against the viral enzyme. nih.gov The Cbz group plays a critical role in these syntheses, not only by protecting the amine but also by influencing the biological activity of the final compound. nih.gov

The versatility of this compound extends to the synthesis of metalloproteinase inhibitors, which have therapeutic potential in treating cancer and inflammatory diseases. The pyrrolidine ring can be modified to enhance interactions with biological targets, thereby improving the therapeutic potential of the resulting drug candidates.

Development of Chiral Drugs with Enhanced Efficacy and Selectivity

The stereochemistry of a drug molecule is often critical to its efficacy and safety. Chiral derivatives of this compound, such as (R)-(-)-1-Cbz-3-pyrrolidinol and (S)-(+)-1-Cbz-3-pyrrolidinol, are invaluable building blocks in asymmetric synthesis. chemimpex.comchemimpex.com These chiral intermediates allow for the construction of enantiomerically pure compounds, which is crucial for developing drugs with high selectivity for their biological targets. chemimpex.com

The use of these chiral pyrrolidine derivatives helps in creating compounds with specific three-dimensional arrangements, which can lead to improved interactions with enzymes and receptors. chemimpex.com This enhanced interaction can result in greater therapeutic efficacy and a reduction in off-target effects. For example, chiral pyrrolidine derivatives are employed in the development of drugs for neurological disorders, where precise molecular geometry is often required for effective treatment. chemimpex.com

Precursor in Total Synthesis of Complex Natural Products

The total synthesis of complex natural products is a significant area of chemical research, often leading to the discovery of new therapeutic agents and synthetic methodologies. This compound and its derivatives are frequently employed as starting materials or key intermediates in these intricate synthetic endeavors. ontosight.ai

One notable example is the use of Cbz-protected pyrrolidine derivatives in the synthesis of pyrrolidine-containing alkaloids like (R)-irnidine and (R)-bgugaine, which exhibit DNA binding and antibacterial properties. core.ac.uk The synthesis of these natural products often involves multiple steps where the Cbz group serves to protect the pyrrolidine nitrogen while other transformations are carried out. The synthesis of various pyrrolidine-containing iminosugars, which have potential as glycosidase inhibitors for treating diseases like diabetes and cancer, also relies on Cbz-protected intermediates. nih.govresearchgate.net

Utilization in Organic Synthesis Methodologies

Beyond its direct application in synthesizing specific target molecules, this compound plays a significant role in the development and refinement of new synthetic methods.

Development of New Synthetic Routes and Processes

Chemists utilize this compound and its derivatives to explore and establish novel synthetic pathways. guidechem.comontosight.ai The predictable reactivity of the Cbz-protected pyrrolidine allows for its use in developing new reactions and optimizing existing ones. For example, research has focused on the development of asymmetric "clip-cycle" synthesis of substituted pyrrolidines, where Cbz-protected amines are key reactants. acs.org This methodology provides a new route to chiral pyrrolidines, which are important scaffolds in drug discovery. core.ac.ukacs.org

The synthesis of 1-N-Cbz-pyrrolidine-3-carboxylic acid, a derivative of this compound, has been optimized using different methods, showcasing the ongoing research to improve synthetic efficiency. guidechem.com These methodological advancements are crucial for making the synthesis of complex molecules more practical and scalable for industrial applications.

Applications in Peptide Chemistry

The Cbz group is a well-established protecting group in peptide synthesis, and this compound derivatives are valuable in this field. cymitquimica.comvulcanchem.com The pyrrolidine scaffold can mimic the structure of proline, an important amino acid, making its derivatives useful for creating peptidomimetics. vulcanchem.com These are molecules that imitate the structure and function of peptides but may have improved properties such as enhanced stability and oral bioavailability.

In peptide synthesis, the Cbz group can be selectively removed under specific conditions, allowing for the sequential addition of other amino acids to build a peptide chain. vulcanchem.com For instance, S-1-Cbz-3-Boc-aminopyrrolidine, which has two different protecting groups, allows for selective deprotection and is a critical intermediate in synthesizing peptide analogs. The rigid conformation of the pyrrolidine ring in these structures can also enhance the binding affinity of the resulting peptidomimetics to their targets, such as proteases. vulcanchem.com

Contribution to Catalyst Development

The protected pyrrolidine ring system of this compound serves as a foundational scaffold in the development of advanced catalysts. Its rigid, chiral structure is a key feature that chemists exploit to create highly selective and efficient catalytic systems for a variety of chemical transformations. The carbobenzyloxy (Cbz) group offers stability and allows for selective modifications, making it an invaluable component in the rational design of catalysts. cymitquimica.comresearchgate.net

Design of Novel Catalysts for Chemical Reactions

This compound and its derivatives are crucial starting materials in the synthesis of novel catalysts. chemimpex.comchemimpex.com Researchers utilize the inherent chirality and structural features of the this compound core to build more complex catalytic molecules. chemimpex.com A notable example involves the design of bifunctional organocatalysts. Starting from N-Cbz-proline, (S)-2-Aminomethyl-1-N-Cbz-pyrrolidine can be prepared, which then serves as a precursor to novel pyrrolidine imide organocatalysts. google.comgoogle.com These catalysts, possessing both a basic pyrrolidine moiety and a highly acidic imide group, are designed to mimic and potentially surpass the catalytic activity of natural amino acids like L-proline in reactions such as the aldol (B89426) condensation. google.comgoogle.com

The synthesis of these catalysts often involves a multi-step process where the Cbz group plays a critical role as a protecting group, which is ultimately removed in the final step to yield the active catalyst. google.com For instance, a general synthetic route involves the acylation of the amine group of a Cbz-pyrrolidine derivative, followed by the removal of the Cbz group via palladium-catalyzed hydrogenation. google.com This modular approach allows for the creation of a diverse library of catalysts with varying steric and electronic properties.

Role in Asymmetric Organocatalysis

The pyrrolidine scaffold is a privileged structure in the field of asymmetric organocatalysis, a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions enantioselectively. researchgate.netrsc.org Since the pioneering use of L-proline in asymmetric aldol reactions, numerous pyrrolidine derivatives have been developed as superior organocatalysts. ua.es this compound derivatives are central to this development, serving as key intermediates in the synthesis of highly efficient catalysts. mdpi.com

For example, pyrrolidine-based organocatalysts featuring a diaminomethylenemalononitrile moiety as a hydrogen bonding donor have been developed from N-protected 2-(aminomethyl)pyrrolidine. mdpi.com These catalysts have proven effective in promoting asymmetric conjugate additions. mdpi.com Similarly, bifunctional catalysts derived from this compound precursors, which combine a nucleophilic amine with a hydrogen-bond-donating group, have shown high efficacy. google.comgoogle.com In one study, a cascade reaction combining organocatalysis and gold catalysis was developed for the synthesis of substituted pyrrolidines. acs.orgacs.org The success of this one-pot reaction hinged on the use of N-Cbz protected imines, which provided the necessary reactivity and stereoselectivity under the optimized conditions with a bifunctional organocatalyst. acs.orgacs.org

The table below summarizes the performance of different organocatalysts in the nitro-Mannich reaction of an N-Cbz imine, highlighting the importance of catalyst structure for achieving high selectivity.

| Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| Catalyst A | 75:25 | 88% | 75 |

| Catalyst B | 85:15 | 90% | 70 |

| Catalyst C | 87:13 | 91% | 77 |

| Data sourced from a study on nitro-Mannich/hydroamination cascades. acs.org |

Application as Chiral Ligands/Additives in Metal-Mediated Stereoselective Syntheses

Beyond organocatalysis, the chiral scaffold of this compound is employed in the design of ligands for transition metal-catalyzed asymmetric reactions. rsc.org The pyrrolidine unit can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Palladium-catalyzed cross-coupling reactions, for instance, utilize N-Cbz protected γ-aminoalkene derivatives to synthesize enantiomerically pure pyrrolidines. nih.gov In these reactions, the N-Cbz group is one of several protecting groups that can be used, and it influences the substrate's reactivity and the stability of the key palladium(aryl)amido intermediate. nih.gov The development of new chiral ligands is a continuous effort to improve the enantioselectivity of metal-catalyzed processes. acs.org For example, new rhenium(I) tricarbonyl complexes have been synthesized with phenanthroline ligands functionalized with pyrrolidine, demonstrating the integration of this scaffold into metal complex design to tune electronic and photophysical properties. researchgate.net In some cases, Cbz-pyrrolidine derivatives can also act as chiral additives, influencing the stereoselectivity of a metal-catalyzed reaction without being covalently bound to the metal as a formal ligand. ambeed.com

Research and Development of New Chemical Reactions

This compound is a valuable compound for researchers exploring novel chemical reactions and synthetic strategies. chemimpex.comlookchem.com Its defined structure and predictable reactivity make it an excellent model substrate and building block for developing new methodologies. A prime example is the development of an asymmetric 'clip-cycle' synthesis for producing substituted pyrrolidines. In this innovative approach, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via alkene metathesis. This is followed by an intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. The Cbz group is essential for the success of this tandem reaction sequence.

Exploration of Reaction Mechanisms

Understanding reaction mechanisms is fundamental to advancing chemical synthesis. Derivatives of this compound are frequently used in mechanistic studies to elucidate reaction pathways and stereochemical outcomes. For instance, detailed investigations into palladium-catalyzed aminoarylation reactions have provided a clear picture of the catalytic cycle. nih.gov These studies show that the reaction proceeds through oxidative addition, formation of a palladium(aryl)amido complex, intramolecular syn-migratory insertion of the alkene into the Pd-N bond, and finally, C-C bond-forming reductive elimination. nih.gov The stereochemistry is controlled during the syn-aminopalladation step, where the N-Cbz group influences the conformation of the transition state. nih.gov

In another study, experiments were designed to uncover the mechanism of epimerization observed during the synthesis of oligo-pyrrolinone-pyrrolidines. nih.gov By reacting racemic Cbz-pyrrolidine 3-triflate with an optically pure amino acid, researchers confirmed that epimerization occurred at the pyrrolidine ring rather than at the acyclic chiral center. nih.gov Such studies are critical for optimizing reaction conditions to maintain stereochemical integrity. The mechanism of the oxidation of N-Cbz-pyrrolidines with reagents like N-bromosuccinimide (NBS) has also been explored, shedding light on radical-based functionalization pathways. nih.gov

Understanding Chemical Reactivity of Pyrrolidine Systems

The Cbz group significantly influences the chemical reactivity of the pyrrolidine ring system, a property that researchers leverage to understand and control chemical transformations. The carbamate (B1207046) functionality provides robust protection against many reaction conditions but can be selectively removed via hydrogenolysis, allowing for precise, stepwise synthesis. vulcanchem.com This protecting group also tempers the nucleophilicity of the pyrrolidine nitrogen and can direct the stereochemical course of reactions at adjacent positions. vulcanchem.com

The following table shows the different product types observed from the reaction of N-Cbz prolinols with DAST, illustrating the influence of the protecting group on reactivity.

| Starting Material | Reagent | Major Products |

| N-Cbz prolinol (isomer a) | DAST | Fluorinated piperidine, Oxazolidin-2-one |

| N-Cbz prolinol (isomer b) | DAST | Oxazolidin-2-one |

| Data adapted from a study on the transformation of α-hydroxyphosphonates. rsc.org |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Cbz-pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via carbobenzyloxy (Cbz) protection of pyrrolidine. A common method involves reacting pyrrolidine with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically affect reaction efficiency. For example, details a related pyrrolidine derivative synthesis where DMF and potassium carbonate were used at 150°C for 20 hours, yielding 93% . Lower temperatures may reduce side reactions but prolong reaction times.

Q. How can researchers confirm the identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Characterization should include:

- 1H/13C NMR : Peaks for the Cbz group (aromatic protons at δ ~7.3–7.5 ppm, carbonyl carbon at δ ~155 ppm) and pyrrolidine ring protons (δ ~1.5–3.5 ppm). provides NMR data for a pyrrolidine derivative, including δ 10.01 ppm for an aldehyde proton .

- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification.

- Elemental Analysis : Compare calculated vs. observed %C, %H, %N (e.g., reports 7.5% N observed vs. 7.99% calculated for a related compound) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity of this compound under basic vs. acidic conditions?

- Methodological Answer : Discrepancies may arise from competing mechanisms (e.g., ring-opening vs. deprotection). To address this:

Control Experiments : Compare reaction outcomes in strictly anhydrous vs. protic solvents (e.g., methanol).

Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify intermediates (e.g., used TLC to confirm reaction completion) .

Computational Modeling : Use DFT calculations to assess activation energies for competing pathways.

- Example : Acidic conditions may protonate the pyrrolidine nitrogen, destabilizing the ring, while basic conditions favor deprotection of the Cbz group.

Q. How can researchers optimize the stability of this compound in long-term storage for multi-step syntheses?

- Methodological Answer : Stability depends on:

- Moisture and Oxygen Sensitivity : Store under inert gas (argon/nitrogen) in sealed, desiccated containers.

- Temperature : Long-term storage at –20°C is recommended. (for a related compound) advises storing similar heterocycles in dry, ventilated areas to prevent hydrolysis .

- Additives : Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w may inhibit oxidation.

Q. What are the limitations of current catalytic methods for selective deprotection of the Cbz group in this compound without affecting other functional groups?

- Methodological Answer : Common methods (e.g., hydrogenolysis with Pd/C or TFA-mediated cleavage) may interfere with reducible groups (alkenes, nitro groups) or acid-sensitive moieties. Solutions include:

- Alternative Catalysts : Use Pearlman’s catalyst (Pd(OH)₂/C) for milder hydrogenation.

- Photocatalytic Deprotection : UV light with Ru-based catalysts for selective Cbz removal (emerging method not yet widely reported).

- Enzymatic Cleavage : Lipases or esterases under physiological conditions (limited to specific substrates).

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s conformational flexibility?

- Methodological Answer :

Re-evaluate Computational Parameters : Ensure solvent effects, basis sets, and entropy are accounted for.

Dynamic NMR Studies : Probe ring puckering or rotamer dynamics at variable temperatures.

X-ray Crystallography : Compare crystal structures with predicted conformers (e.g., provides InChI and structural data for a related compound) .

- Case Study : If DFT predicts a chair-like pyrrolidine conformation but NMR shows rapid ring inversion, consider solvent polarity’s role in stabilizing transition states.

Methodological Best Practices

Q. What criteria should guide the selection of coupling reagents for introducing the Cbz group to sterically hindered pyrrolidine derivatives?

- Methodological Answer :

- Steric Demand : Use bulky reagents like HATU or PyBOP for hindered amines.

- Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility.

- Byproduct Management : Compare coupling efficiency vs. racemization risk (critical for chiral pyrrolidines). emphasizes reproducibility by documenting reagent equivalents and mixing protocols .

Tables for Key Data

| Property | This compound | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ | |

| Typical Yield | 85–93% (Cbz protection) | |

| Deprotection Conditions | H₂/Pd-C (1 atm, 25°C, 12h) | |

| Storage Stability | >24 months at –20°C (anhydrous) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。